4-Boc-6-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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Overview
Description
Tert-butyl 6-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is a synthetic organic compound belonging to the class of benzoxazepines This compound is characterized by its unique structure, which includes a benzoxazepine ring system substituted with a tert-butyl ester group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a suitable chloroacetyl derivative, followed by cyclization to form the benzoxazepine ring. The tert-butyl ester group is introduced through esterification reactions using tert-butyl chloroformate.
Industrial Production Methods
Industrial production of tert-butyl 6-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazepines.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential as a lead compound for the development of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 6-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-((4’-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazine-1-carboxylate
- Tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 6-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is unique due to its specific benzoxazepine ring system and the presence of both a tert-butyl ester group and a chlorine atom. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H18ClNO3 |
---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
tert-butyl 6-chloro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
InChI |
InChI=1S/C14H18ClNO3/c1-14(2,3)19-13(17)16-7-8-18-12-6-4-5-11(15)10(12)9-16/h4-6H,7-9H2,1-3H3 |
InChI Key |
GLEGBDCAAURBNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C(=CC=C2)Cl |
Origin of Product |
United States |
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